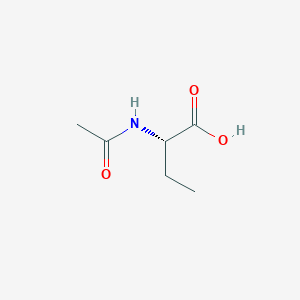![molecular formula C16H12 B11945028 Cycloocta[b]naphthalene](/img/structure/B11945028.png)
Cycloocta[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta[b]naphthalene is an organic compound with the molecular formula C16H12 It is a polycyclic aromatic hydrocarbon, characterized by its fused ring structure, which includes both a cyclooctane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloocta[b]naphthalene can be synthesized through various methods. One common approach involves the reduction of this compound using alkali metals in ethers. For instance, the reduction with potassium in 1,2-dimethoxyethane has been studied extensively . The reaction conditions and choice of solvent play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: . These suppliers provide the compound for research purposes, often without detailed information on large-scale production techniques.
Chemical Reactions Analysis
Types of Reactions: Cycloocta[b]naphthalene undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound with alkali metals, such as potassium, leads to the formation of different radicals and dianions .
Common Reagents and Conditions:
Reduction: Potassium in 1,2-dimethoxyethane.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of polycyclic aromatic hydrocarbons.
Major Products: The reduction of this compound can lead to the formation of benzo[b]biphenylene and other structurally different radicals .
Scientific Research Applications
Cycloocta[b]naphthalene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of cycloocta[b]naphthalene primarily involves its ability to form various radicals and dianions through reduction reactions. These species can undergo further transformations, leading to complex rearrangements and the formation of new compounds . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparison with Similar Compounds
Cycloocta[b]naphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:
Azulene: Isomeric with naphthalene, known for its deep blue color and unique reactivity.
Cyclooctatetraene: A non-aromatic compound with a similar ring structure, known for its tub conformation and reactivity.
Uniqueness: this compound’s uniqueness lies in its fused ring structure, which combines the properties of both cyclooctane and naphthalene
Properties
Molecular Formula |
C16H12 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6Z,8Z,10Z)-cycloocta[b]naphthalene |
InChI |
InChI=1S/C16H12/c1-2-4-8-14-12-16-10-6-5-9-15(16)11-13(14)7-3-1/h1-12H/b2-1-,3-1?,4-2?,7-3-,8-4-,13-7?,14-8? |
InChI Key |
LEJMABGWTPLFIC-NEOOSOLPSA-N |
Isomeric SMILES |
C\1=C\C=C/C2=CC3=CC=CC=C3C=C2\C=C1 |
Canonical SMILES |
C1=CC=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

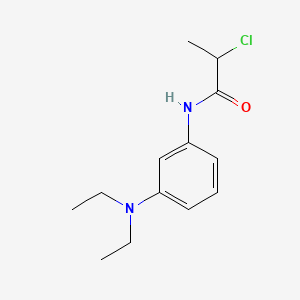
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
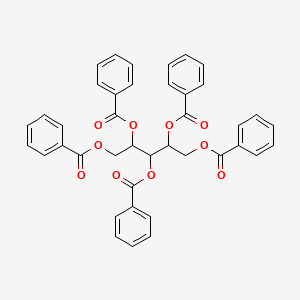
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
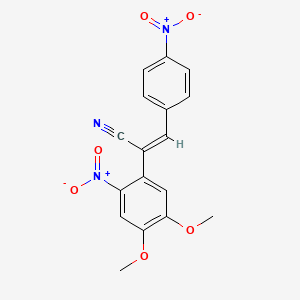

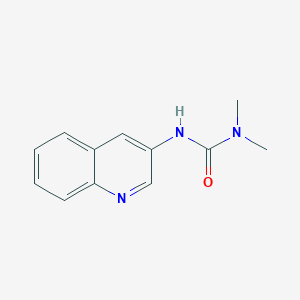
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
